Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Overview
Description
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
The synthesis of ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is preferred due to its excellent performance and efficiency . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-A]pyrimidine ring, often using halogenating agents or nucleophiles
Scientific Research Applications
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity and preventing the progression of certain diseases .
Comparison with Similar Compounds
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
Ethyl 6-bromo-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and applications.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate:
This compound stands out due to its unique combination of photophysical properties and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSGNJCQTWVCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540445 | |
Record name | Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96319-21-0 | |
Record name | Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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